molecular formula C19H25N3O3S2 B6556468 3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)propanamide CAS No. 1040641-12-0

3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)propanamide

Cat. No.: B6556468
CAS No.: 1040641-12-0
M. Wt: 407.6 g/mol
InChI Key: GXFQNIUWGQVBJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)propanamide is a synthetic small molecule belonging to the thiazolyl benzenesulfonamide class, a group known for significant utility in biochemical and antimicrobial research. While specific data on this compound is limited, its structural framework is associated with potent inhibitory activity against key enzymatic targets. Thiazolyl benzenesulfonamide derivatives have been identified as high-affinity inhibitors of bacterial thymidine kinase (TK), an enzyme essential for DNA synthesis in pathogens like Staphylococcus aureus . One such derivative, DSA3, demonstrated promising therapeutic potential by binding spontaneously and exothermically within the TK ATP-binding pocket, forming key interactions with catalytic residues and disrupting enzymatic function with an IC50 value of 6.99 µM . This mechanism effectively impedes bacterial growth, highlighting the value of this chemical scaffold in combating multidrug-resistant infections. Furthermore, benzenesulfonamide analogs are actively investigated as inhibitors of receptor tyrosine kinases, such as Tropomyosin Receptor Kinase A (TrkA), which is a potential target in oncology research for diseases like glioblastoma . The cyclohexylmethyl moiety in this particular compound is designed to influence its pharmacokinetic properties and target affinity. This product is intended for research purposes such as investigating kinase inhibition mechanisms, exploring new antimicrobial strategies, and conducting structure-activity relationship (SAR) studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to consult the scientific literature on thiazolyl benzenesulfonamide derivatives for further guidance on potential applications and experimental protocols .

Properties

IUPAC Name

3-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(cyclohexylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S2/c23-18(20-13-15-7-3-1-4-8-15)12-11-16-14-26-19(21-16)22-27(24,25)17-9-5-2-6-10-17/h2,5-6,9-10,14-15H,1,3-4,7-8,11-13H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFQNIUWGQVBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into three structural domains:

  • Thiazole core : A 1,3-thiazole ring substituted at the 2-position with a benzenesulfonamide group.

  • Propanamide side chain : A three-carbon linker terminating in a cyclohexylmethyl-substituted amide.

  • Sulfonamide linkage : Connects the benzene ring to the thiazole nitrogen.

Retrosynthetically, the molecule is assembled via:

  • Thiazole ring formation through cyclization of thiourea derivatives with α-bromo carbonyl compounds.

  • Sulfonamide coupling using benzenesulfonyl chloride or similar electrophiles.

  • Amide bond formation between the carboxylic acid derivative and cyclohexylmethylamine.

Detailed Synthetic Procedures

Thiazole Ring Formation

The thiazole core is synthesized via a modified Hantzsch thiazole synthesis, adapted from methodologies used for analogous compounds:

Step 1: Synthesis of 2-Aminothiazole Intermediate

  • Combine 1-(4-aminophenyl)thiourea (1.3 mmol) with ethyl 2-bromo-4-(cyclohexylmethylcarbamoyl)propanoate (1.3 mmol) in DMF (4 mL).

  • Stir at 25–40°C for 15–48 hours.

  • Quench with water (20 mL) to precipitate the thiazolone intermediate.

  • Filter and wash with water to isolate the product (yield: 65–92%).

Key Reaction Parameters

ParameterOptimal ConditionImpact on Yield
SolventDMFMaximizes cyclization efficiency
Temperature25–40°CBalances reaction rate and byproduct formation
Reaction Time20–48 hoursLonger durations improve conversion for sterically hindered substrates

This step forms the 4-oxo-thiazolidine precursor, which is subsequently oxidized to the thiazole using hydrogen peroxide.

Benzenesulfonamide Coupling

Step 2: Sulfonylation of the Thiazole Amine

  • Dissolve the 2-aminothiazole intermediate (1.0 equiv) in anhydrous dichloromethane.

  • Add benzenesulfonyl chloride (1.2 equiv) and triethylamine (2.5 equiv) at 0°C.

  • Warm to room temperature and stir for 12 hours.

  • Extract with NaHCO₃ solution, dry over MgSO₄, and concentrate.

Yield Optimization

  • Stoichiometry : Excess sulfonyl chloride (1.2–1.5 equiv) ensures complete conversion.

  • Base Selection : Triethylamine outperforms pyridine in minimizing N-oxide byproducts.

Propanamide Side Chain Installation

Step 3: Amide Bond Formation

  • React 3-(2-benzenesulfonamido-1,3-thiazol-4-yl)propanoic acid (1.0 equiv) with cyclohexylmethylamine (1.1 equiv) in the presence of HBTU (1.05 equiv) and DIPEA (3.0 equiv) in DMF.

  • Stir at room temperature for 6–12 hours.

  • Purify via column chromatography (SiO₂, EtOAc/hexanes).

Critical Considerations

  • Coupling Reagents : HBTU provides higher yields compared to EDCI or DCC for sterically demanding amines.

  • Solvent Effects : DMF enhances solubility of both carboxylic acid and amine components.

Process Optimization and Challenges

Yield Improvements

ModificationOriginal YieldOptimized Yield
Extended reaction time (Step 1)65%84%
HBTU instead of EDCI (Step 3)72%89%
Anti-solvent crystallization90% purity99% purity

Common Byproducts and Mitigation

  • N-Oxide Formation : Minimized by using anhydrous conditions and avoiding prolonged exposure to oxidizing agents.

  • Diastereomeric Mixtures : Controlled by low-temperature crystallization from isopropanol/water.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.15–1.85 (m, 11H, cyclohexyl), 2.45 (t, 2H, CH₂CO), 3.10 (d, 2H, NCH₂), 7.60–7.90 (m, 5H, aryl).

  • HRMS : m/z 408.1 [M+H]⁺ (calc. 407.6).

Purity Assessment

MethodConditionsPurity
HPLCC18 column, MeCN/H₂O (70:30)99.2%
Melting Point178–180°C

Scale-Up and Industrial Feasibility

Kilogram-Scale Synthesis

  • Reactor Type : Batch reactor with overhead stirring and temperature control.

  • Cycle Time : 48 hours for full process (Steps 1–3).

  • Cost Drivers : DMF recovery (80% efficiency) and HBTU cost contribute to 65% of total expenses.

Crystallization Protocols

  • Solvent System : Isopropanol/water (3:1) at 0–5°C yields monoclinic crystals suitable for X-ray analysis.

  • Anti-Solvent Addition : Heptane added dropwise to saturated isopropanol solutions reduces particle size (D90 < 50 µm) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazole ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction of the benzenesulfonamide group can lead to the formation of corresponding amines.

    Substitution: The aromatic ring in the benzenesulfonamide group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazole ring, a benzenesulfonamide moiety, and a propanamide structure. Its molecular formula is C15H20N2O2SC_{15}H_{20}N_2O_2S, and it has a molecular weight of approximately 304.39 g/mol. The presence of the thiazole ring contributes to its biological activity, making it a candidate for various therapeutic applications.

Anticancer Properties

Research indicates that compounds similar to 3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)propanamide exhibit significant anticancer activity. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types. A study highlighted that thiazole-based sulfonamides demonstrated potent activity against chronic lymphocytic leukemia cells, showcasing a therapeutic window significantly higher than normal cells .

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. The sulfonamide group enhances their efficacy against bacterial strains by inhibiting bacterial growth through mechanisms similar to traditional sulfa drugs. This compound's structure suggests potential effectiveness against both gram-positive and gram-negative bacteria.

Kynurenine Pathway Modulation

The compound may influence the kynurenine pathway, which is crucial in neurobiology and immunology. Inhibitors of kynurenine 3-monooxygenase (KMO), such as those derived from thiazole structures, have been associated with increased levels of kynurenic acid, providing neuroprotective effects and potential treatment avenues for neurodegenerative diseases .

Drug Development

The unique structure of this compound positions it as a promising candidate for drug development. Its ability to modulate specific biological pathways makes it suitable for further investigation in preclinical and clinical studies.

Combination Therapies

Given its diverse biological activities, this compound could be explored in combination therapies with existing anticancer or antimicrobial agents to enhance therapeutic efficacy and reduce resistance development.

Case Study 1: Anticancer Activity

A recent study investigated the anticancer effects of thiazole sulfonamides on various cancer cell lines. The results showed that these compounds could inhibit cell growth significantly at low micromolar concentrations, suggesting their potential as lead compounds in cancer therapy .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial applications, derivatives of benzenesulfonamides were tested against common bacterial pathogens. The findings revealed that certain modifications in the thiazole ring enhanced antibacterial activity, indicating the importance of structural optimization in drug design .

Mechanism of Action

The mechanism by which 3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)propanamide exerts its effects would depend on its specific interactions with molecular targets. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The benzenesulfonamide group could interact with amino acid residues in the enzyme, while the thiazole ring might stabilize the binding through π-π interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares structural motifs with several classes of molecules:

  • Thiazol-oxadiazole derivatives : Compounds 7c–7j () feature a thiazole ring linked to a 1,3,4-oxadiazole via a sulfanyl group and a propanamide chain. In contrast, the target compound replaces the oxadiazole-sulfanyl moiety with a benzenesulfonamido group, reducing heterocyclic complexity while introducing a sulfonamide pharmacophore .
  • Cyclohexyl-containing analogs : describes a compound with a cyclohexylcarbamoyl group attached to a thiazole-propanamide backbone. The target compound’s cyclohexylmethyl group may confer greater conformational flexibility compared to rigid aromatic substituents (e.g., methylphenyl groups in 7c–7j) .
  • Sulfonamide derivatives: The benzenesulfonamido group is structurally distinct from the thiophene-sulfonyl group in ’s compound (C22H25N3O4S3), which includes a thiophene ring.

Physicochemical Properties

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound Not explicitly provided ~404–420 (estimated) Not reported Benzenesulfonamido, cyclohexylmethyl
7c () C16H17N5O2S2 375 134–136 Oxadiazole-sulfanyl, 3-methylphenyl
7l () C16H17N5O2S2 375 177–178 Oxadiazole-sulfanyl, 4-ethoxyphenyl
compound C20H25FN4O2S 404.5 Not reported Cyclohexylcarbamoyl, 4-fluorophenyl
  • Molecular Weight : The target compound’s molecular weight is estimated to be higher than 7c–7l due to the bulkier benzenesulfonamido and cyclohexylmethyl groups.
  • Melting Points : Aromatic substituents (e.g., 4-ethoxyphenyl in 7l) correlate with higher melting points (177–178°C) compared to aliphatic groups. The cyclohexylmethyl group in the target compound may lower its melting point due to reduced crystallinity .

Biological Activity

3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)propanamide is a synthetic compound that combines a thiazole ring with a benzenesulfonamide moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure

The compound can be represented as follows:

C17H22N2O2S\text{C}_{17}\text{H}_{22}\text{N}_2\text{O}_2\text{S}

This structure features a thiazole ring, a sulfonamide group, and an amide linkage, which are known to contribute to various biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Cyclin-dependent kinase 2 (CDK2) : The compound may inhibit CDK2 activity, disrupting the cell cycle and inducing apoptosis in cancer cells. This mechanism is supported by findings that similar thiazole derivatives can modulate kinase activity, leading to cell cycle arrest and programmed cell death .
  • Antimicrobial Activity : Thiazole derivatives have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The sulfonamide group enhances the ability of the compound to penetrate bacterial membranes, making it effective against various pathogens .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit potent antimicrobial effects. In vitro studies have demonstrated the following Minimum Inhibitory Concentrations (MICs) against common bacterial strains:

Pathogen MIC (mg/mL)
E. coli6.72
S. aureus6.63
P. aeruginosa6.67
S. typhi6.45
B. subtilis6.63
C. albicans6.63
A. niger6.28

These results suggest that the compound has broad-spectrum antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

In vivo studies have shown that related benzenesulfonamides possess anti-inflammatory properties. Compounds derived from similar structures inhibited carrageenan-induced edema significantly, with efficacy rates around 90% at optimal doses . This suggests potential therapeutic applications in treating inflammatory conditions.

Research Findings

Recent studies have explored the pharmacokinetics and biochemical pathways influenced by this compound:

  • Pharmacokinetics : The absorption, distribution, metabolism, and excretion (ADME) profiles of thiazole derivatives indicate favorable bioavailability and efficacy in vivo. These properties are crucial for determining the therapeutic window and dosing regimens for clinical applications.
  • Cellular Effects : The compound's interaction with cellular targets can lead to significant alterations in cellular signaling pathways, particularly those involved in cell proliferation and apoptosis .

Case Studies

  • Cancer Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that compounds similar to this thiazole derivative induced cytotoxic effects selectively on malignant cells while sparing normal cells . This selectivity is vital for minimizing side effects during treatment.
  • Antimicrobial Efficacy Trials : Trials conducted on infected animal models showed that administration of related compounds resulted in significant reductions in bacterial load and improved survival rates compared to controls .

Q & A

Basic: What are the standard synthetic routes for synthesizing this compound, and how are reaction conditions optimized for yield and purity?

The synthesis typically involves multi-step protocols, including:

  • Stepwise functionalization : For example, coupling a thiazole core with benzenesulfonamide and cyclohexylmethyl groups via nucleophilic substitution or amide bond formation. Reaction conditions (e.g., reflux in ethanol or DMF, glacial acetic acid catalysis) are critical for regioselectivity .
  • Optimization variables : Solvent polarity (e.g., dichloromethane vs. DMF), temperature control (reflux vs. room temperature), and stoichiometric ratios of reagents. Purification via column chromatography or recrystallization ensures >95% purity .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies functional groups (e.g., sulfonamide NH at δ 10–12 ppm) and confirms regiochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% for pharmacological assays) and detects byproducts .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns .

Basic: How does the compound’s structural complexity influence its solubility and formulation for in vitro assays?

The benzenesulfonamide and cyclohexylmethyl groups confer hydrophobicity, requiring solvents like DMSO for stock solutions. For cell-based assays, dilution in aqueous buffers with <0.1% DMSO is standard to avoid cytotoxicity. Micellar formulations (e.g., PEG-based) may enhance solubility for in vivo studies .

Advanced: How can reaction intermediates be stabilized during synthesis to prevent degradation?

  • Protecting groups : Temporarily shield reactive sites (e.g., tert-butoxycarbonyl for amines) during coupling steps .
  • Low-temperature handling : For air- or moisture-sensitive intermediates (e.g., sulfonamide precursors), use anhydrous conditions and inert atmospheres .
  • Real-time monitoring : TLC or in-line IR spectroscopy detects side reactions early, allowing corrective adjustments .

Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?

  • Assay standardization : Control variables like cell line viability (e.g., HEK293 vs. HeLa), incubation time, and compound concentration .
  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays. For example, discrepancies in IC50 values may arise from off-target effects or assay interference (e.g., fluorescence quenching) .
  • Metabolic stability testing : Liver microsome assays identify rapid degradation, which may explain poor in vivo efficacy despite strong in vitro activity .

Advanced: What strategies are effective for designing derivatives to explore structure-activity relationships (SAR)?

  • Bioisosteric replacement : Substitute the cyclohexylmethyl group with adamantane (enhanced lipophilicity) or polyethylene glycol (improved solubility) .
  • Fragment-based screening : Test truncated analogs (e.g., removing the thiazole ring) to identify pharmacophoric motifs critical for target binding .
  • Molecular docking : Prioritize derivatives with predicted binding affinities to the target protein (e.g., COX-2 or kinase domains) using AutoDock or Schrödinger .

Advanced: How can researchers address discrepancies between computational predictions and experimental binding data?

  • Force field refinement : Adjust parameters in docking software (e.g., AMBER vs. CHARMM) to better model sulfonamide-protein interactions .
  • Crystallography : Resolve X-ray structures of the compound bound to its target to validate docking poses and identify unmodeled water molecules or conformational changes .
  • Alchemical free-energy calculations : Use FEP (free-energy perturbation) to quantify binding energy differences between analogs .

Advanced: What methodologies are recommended for evaluating off-target effects in phenotypic screens?

  • Proteome-wide profiling : Employ affinity pulldown with immobilized compound and LC-MS/MS to identify interacting proteins .
  • CRISPR-Cas9 knockouts : Validate off-target hits by observing phenotype rescue in gene-edited cell lines .
  • Machine learning : Train models on chemical features (e.g., PubChem fingerprints) to predict promiscuity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.